2-(Dimethylcarbamoyl)benzoic acid

Description

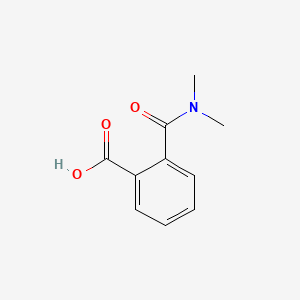

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJYFEBZBADSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324914 | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-37-0 | |

| Record name | 20320-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2 Dimethylcarbamoyl Benzoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The framework of 2-(Dimethylcarbamoyl)benzoic acid is a key component in the synthesis of various complex heterocyclic structures, particularly those of medicinal importance. One of the most significant applications is its role as a precursor to the phthalazinone scaffold. Phthalazinones are a class of nitrogen-containing heterocycles found in numerous pharmacologically active compounds, including agents with anticancer, anti-inflammatory, and cardiovascular effects nih.govosf.io.

The synthesis of 4-substituted-1(2H)-phthalazinones is readily achieved through the condensation of o-acylbenzoic acid derivatives, such as this compound, with hydrazine (B178648) or its substituted analogues. bu.edu.eg The reaction typically proceeds in a boiling alcohol like ethanol (B145695) or butanol, where the hydrazine derivative reacts with the benzoic acid's carbonyl group and the amide carbonyl, leading to a cyclization event that forms the stable, fused heterocyclic system of phthalazinone. bu.edu.eg This straightforward and efficient conversion underscores the utility of this compound in providing rapid access to complex molecular cores that are central to the development of new therapeutic agents. osf.iobu.edu.egnih.gov

Utility in the Construction of Functionalized Aromatic Systems

A primary advantage of the this compound structure is its capacity for Directed ortho-Metalation (DoM). The DoM reaction is a powerful strategy in organic synthesis for achieving regioselective substitution on an aromatic ring. wikipedia.org The reaction relies on a "Directed Metalation Group" (DMG), which coordinates to a strong organolithium base (like n-butyllithium) and directs the removal of a proton from the adjacent ortho position. wikipedia.orgbaranlab.org

The N,N-dimethylcarbamoyl group (-CONMe2) is recognized as one of the most potent DMGs. nih.govuwindsor.ca It effectively chelates the lithium cation, increasing the acidity of the neighboring C-H bond and ensuring that deprotonation occurs exclusively at that site. baranlab.orgnih.gov This generates a highly reactive ortho-lithiated intermediate. This intermediate can then be treated with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring with high precision, a task that is often challenging using traditional electrophilic aromatic substitution methods. wikipedia.org This makes this compound an exceptional tool for the programmed construction of highly substituted and functionalized aromatic compounds.

| Electrophile | Reagent Example | Functional Group Introduced |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Halogen Source | Hexachloroethane (C₂Cl₆) | Chloro (-Cl) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Isopropoxyboronic acid pinacol (B44631) ester | Boronic ester (-B(OR)₂) |

This table illustrates the general utility of the directed ortho-metalation strategy with amide directing groups for introducing a variety of functional groups.

Development of New Synthetic Pathways Utilizing the this compound Framework

The inherent reactivity of the this compound framework has been harnessed to develop new, efficient synthetic pathways, particularly through transition-metal-catalyzed C-H activation. These modern methods offer atom- and step-economical routes to valuable heterocyclic structures like isoindolinones. mdpi.com

Rhodium(III)-catalyzed C-H activation has emerged as a particularly effective strategy. mdpi.comnih.gov In these reactions, the amide or carboxylic acid group within the this compound substrate can act as an internal directing group, guiding the rhodium catalyst to selectively activate a C-H bond. This activated intermediate can then undergo annulation (ring-forming) reactions with coupling partners such as olefins or diazoacetates. nih.gov This process allows for the direct construction of the isoindolinone ring system, a core structure in many biologically active molecules, from simple starting materials. nih.govnih.gov

Furthermore, innovative electrochemical methods are being developed that utilize the fundamental structure of ortho-substituted benzoic acids. rsc.orgresearchgate.net These techniques can initiate C-H amination through the generation of aroyloxy radicals under metal- and oxidant-free conditions. rsc.org A 1,5-hydrogen atom transfer (HAT) process, followed by cyclization, can yield isoindolinones, representing a green and sustainable synthetic pathway. rsc.orgresearchgate.net The development of these catalytic and electrochemical methods highlights the ongoing evolution of synthetic chemistry, with the this compound framework serving as a key platform for innovation.

| Catalytic System | Reaction Type | Heterocycle Formed |

| Rhodium(III) Catalysis | C-H Activation / Annulation with Olefins | Isoindolinone |

| Rhodium(III) Catalysis | C-H Activation / Annulation with Diazoacetates | Isoindolinone |

| Palladium(0) Catalysis | Intramolecular Cyclization | 3-Acyl Isoindolinone |

| Electrochemical | Aroyloxy Radical-Mediated C-H Amination | Isoindolinone |

| Hydrazine/Heat | Condensation/Cyclization | Phthalazinone |

This table summarizes various modern synthetic pathways that can utilize benzoic acid derivatives like this compound to form important heterocyclic structures.

Structure Reactivity Relationships and Conformational Analysis of 2 Dimethylcarbamoyl Benzoic Acid Systems

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 2-(Dimethylcarbamoyl)benzoic acid and its derivatives are significantly influenced by the electronic properties of substituents on the aromatic ring. The interplay between the carboxylic acid and the dimethylcarbamoyl groups, and their interaction with additional functional groups, dictates the molecule's behavior in chemical reactions.

Research into related substituted benzoic acid systems provides a framework for understanding these effects. researchgate.net The acidity of the carboxylic group is a key indicator of reactivity. Electron-withdrawing groups (EWGs) on the benzene (B151609) ring increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. youtube.com Conversely, electron-donating groups (EDGs) decrease acidity. researchgate.net

In the context of this compound derivatives, this principle affects not only the pKa of the carboxyl group but also the reactivity of the amide moiety. For instance, in a study on substituted 2-[(phenyl)carbamoyl]benzoic acids, Density Functional Theory (DFT) calculations showed that substituents alter the electron distribution across the molecule, impacting the frontier molecular orbitals (HOMO and LUMO). researchgate.net An ortho-chloro substituent, acting as an EWG, renders the molecule a stronger electrophile, while an ortho-methoxyphenyl group (an EDG) makes it a stronger nucleophile. researchgate.net

These electronic modifications are crucial in synthetic applications. The reactivity of the carboxyl group towards esterification or amidation, and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution, can be fine-tuned by selecting appropriate substituents. Studies on similar structures, such as benzo-1,2-dithiolan-3-one 1-oxides, have shown that reactivity is enhanced by reducing the electron density at the para position or by placing substituents with lone-pair electrons at the ortho position. cuny.edu Similarly, the enzymatic inhibitory activity of 3-(adenosylthio)benzoic acid derivatives is significantly modulated by substituents, with a 2-chloro group increasing potency eight-fold compared to the unsubstituted parent compound. nih.gov

Table 1: Predicted Impact of Substituents on Properties of 2-(Carbamoyl)benzoic Acid Derivatives Based on findings from related substituted benzoic and phthalamic acid systems.

| Substituent (at position 4 or 5) | Type | Expected Effect on Acidity (pKa) | Expected Effect on Reactivity | Reference |

| Nitro (-NO₂) | Strong EWG | Decrease | Increase electrophilicity | youtube.com |

| Chloro (-Cl) | Inductive EWG | Decrease | Increase electrophilicity | researchgate.netnih.gov |

| Methoxy (-OCH₃) | EDG (Resonance) | Increase | Increase nucleophilicity | youtube.comresearchgate.net |

| Methyl (-CH₃) | Weak EDG | Increase | Slight increase in nucleophilicity | mdpi.com |

Conformational Preferences and Intramolecular Interactions

The three-dimensional structure of this compound is governed by the rotational freedom around several key single bonds: the bond connecting the phenyl ring to the carboxylic acid, the bond between the ring and the amide group, and the amide C-N bond. Steric hindrance and non-covalent intramolecular interactions dictate the molecule's preferred conformation.

Due to the ortho-positioning of the bulky carboxylic acid and dimethylcarbamoyl groups, free rotation around the C(aryl)-C(amide) bond is significantly restricted. This leads to a twisted conformation where the planes of the benzene ring and the amide group are not aligned. In a closely related structure, 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from the carboxy-substituted benzene ring by a dihedral angle of 13.93°. nih.gov Similarly, in 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid, the dihedral angle between the two benzene rings is 75.21°. nih.gov

A critical feature in analogous primary and secondary amides is the formation of an intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the carboxylic acid (or vice versa). This interaction forms a stable six-membered ring, often referred to as an S(6) loop, which further locks the conformation. nih.gov For this compound, which is a tertiary amide and lacks an N-H donor, this specific interaction is not possible. However, other weak interactions, such as C-H···O bonds involving the methyl groups and an oxygen atom, may contribute to conformational stability. The planarity of the dimethylcarbamoyl group itself is also a factor, with rotation around the C-N amide bond being slow on the NMR timescale due to its partial double-bond character.

Table 2: Typical Conformational Parameters in Related ortho-Substituted Benzoyl Systems

| Compound | Dihedral Angle | Angle Value (°) | Intramolecular Interaction | Reference |

| 2-(4-Chlorobenzamido)benzoic acid | Amide plane vs. Carboxy-benzene plane | 13.93 | N-H···O=C (S(6) loop) | nih.gov |

| 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid | Benzoyl plane vs. Benzoic acid plane | 75.21 | O-H···O | nih.gov |

| 2-(4-Acetamidobenzenesulfonamido)benzoic acid | Benzene ring vs. Benzene ring | 71.94 / 74.62 | N-H···O | nih.gov |

Hydrogen Bonding Networks in Crystalline and Solution States

The hydrogen bonding capabilities of this compound are dominated by its carboxylic acid group. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms).

Crystalline State: In the solid state, benzoic acids almost universally form centrosymmetric dimers. researchgate.netresearchgate.net This robust supramolecular synthon consists of two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a stable eight-membered ring. nih.gov It is highly probable that this compound adopts this dimeric structure in its crystalline form. Beyond this primary interaction, weaker C-H···O hydrogen bonds involving the aromatic or methyl C-H donors and the amide or carboxylic oxygen acceptors can link these dimers into more extended three-dimensional networks. psu.edu The dimethylcarbamoyl group's oxygen atom provides an additional acceptor site, potentially leading to more complex packing arrangements compared to simple benzoic acid. nih.gov

Solution State: In solution, the hydrogen bonding behavior depends heavily on the solvent. ucl.ac.uk

Non-polar, aprotic solvents (e.g., toluene, chloroform): The carboxylic acid dimer is expected to persist, existing in equilibrium with the monomeric form. ucl.ac.uk

Polar, aprotic solvents (e.g., THF, acetonitrile): These solvents are effective hydrogen bond acceptors and can disrupt the self-association of the acid dimers by forming solute-solvent hydrogen bonds. ucl.ac.uk

Polar, protic solvents (e.g., water, methanol): In these solvents, the molecule will engage in extensive hydrogen bonding with solvent molecules. The solubility of benzoic acid in water is typically low but increases upon deprotonation to the more hydrophilic carboxylate. libretexts.org

FTIR spectroscopy is a key technique for studying these interactions, as the C=O stretching frequency is sensitive to the local environment, allowing for the distinction between monomer, dimer, and solvent-associated species. ucl.ac.uk

Table 3: Common Hydrogen Bond Interactions in Benzoic Acid Systems

| Donor | Acceptor | Type of Interaction | Typical Context | Reference |

| O-H (Carboxyl) | O=C (Carboxyl) | Strong O-H···O | Dimer formation in solid-state and non-polar solvents | nih.govresearchgate.net |

| O-H (Carboxyl) | Solvent (e.g., THF) | Strong O-H···O | Solvation in polar aprotic solvents | ucl.ac.uk |

| N-H (Amide) | O=C (Carboxyl) | Intramolecular N-H···O | Conformation-locking in 2-amidobenzoic acids | nih.gov |

| C-H (Aromatic/Alkyl) | O=C (Carboxyl/Amide) | Weak C-H···O | Crystal packing, secondary interactions | nih.govpsu.edu |

Stereochemical Considerations in Derivatives

While this compound itself is an achiral molecule, its derivatives can possess various forms of stereoisomerism, including chirality and atropisomerism.

Chirality via Substituents: The most straightforward way to introduce chirality is by incorporating a stereocenter into a substituent on the aromatic ring or on the amide nitrogen. For example, replacing one of the N-methyl groups with a chiral alkyl group would render the entire molecule chiral. Similarly, adding a substituent to the benzene ring that contains a chiral center would create a pair of diastereomers, due to the existing constitutional dissymmetry of the parent molecule.

Atropisomerism: A more subtle form of stereoisomerism, atropisomerism, can arise in ortho-substituted biphenyls and related systems where rotation around a single bond is severely restricted. Given the steric crowding around the C(aryl)-C(amide) bond in this compound, it is conceivable that introducing sufficiently bulky substituents at the C6 position of the benzene ring could hinder rotation enough to allow for the isolation of stable rotational isomers (atropisomers) at room temperature. These atropisomers would be non-superimposable mirror images (enantiomers) and would render the molecule chiral, even without a traditional stereocenter.

The synthesis of such derivatives would require careful consideration of reaction conditions to control the stereochemical outcome, potentially through asymmetric synthesis or chiral resolution techniques.

Table 4: Potential Sources of Stereoisomerism in Derivatives

| Type of Stereoisomerism | Structural Requirement in Derivative | Example Modification |

| Chirality (Stereocenter) | Introduction of an sp³ carbon with four different substituents. | Replacing an N-methyl group with an N-(1-phenylethyl) group. |

| Chirality (Stereocenter) | A chiral substituent on the aromatic ring. | Adding a (R)-2-hydroxypropyl group at the C4 or C5 position. |

| Atropisomerism (Axial Chirality) | A bulky substituent at the C6 position to restrict C-C bond rotation. | Introducing a tert-butyl or a second aryl group at the C6 position. |

Advanced Spectroscopic and Diffraction Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton and Carbon-13 NMR Studies

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental structural information. In ¹H NMR, the chemical shifts of protons provide clues about their electronic environment. For aromatic compounds like 2-(Dimethylcarbamoyl)benzoic acid, protons on the benzene (B151609) ring typically resonate in the downfield region (around 7-8 ppm) due to the ring current effect. The protons of the dimethylamino group would appear further upfield.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. docbrown.info It reveals the number of distinct carbon environments and their electronic nature. docbrown.info The carbonyl carbons of the carboxylic acid and amide groups are typically observed at the most downfield shifts (around 170 ppm). Aromatic carbons resonate in the range of 120-140 ppm, while the methyl carbons of the dimethylamino group appear at the most upfield positions.

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.3-8.2 | Aromatic Protons |

| ¹H | ~2.8-3.1 | N-CH₃ Protons |

| ¹H | ~10-13 | COOH Proton |

| ¹³C | ~165-175 | C=O (Carboxylic Acid and Amide) |

| ¹³C | ~125-140 | Aromatic Carbons |

| ¹³C | ~35-40 | N-CH₃ Carbons |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques provide more detailed structural information by revealing correlations between different nuclei. mnstate.eduwikipedia.org These methods are particularly useful for complex molecules where 1D spectra may be crowded or ambiguous. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.org It is invaluable for assigning carbon signals based on the known assignments of their attached protons. For instance, the signals for the methyl protons can be used to definitively identify the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For this compound, HMBC could show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ucl.ac.uk This provides crucial information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups. nih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of both the carboxylic acid and the amide (typically in the region of 1650-1750 cm⁻¹), and C-N stretching vibrations. indexcopernicus.com Aromatic C-H and C=C stretching vibrations would also be present. mdpi.com

Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds often produce stronger signals. Aromatic ring vibrations are typically strong in Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | FT-IR |

| C-H Stretch (Aromatic) | ~3000-3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | ~2850-3000 | FT-IR, Raman |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | FT-IR, Raman |

| C=O Stretch (Amide) | ~1630-1680 | FT-IR, Raman |

| C=C Stretch (Aromatic) | ~1450-1600 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nist.gov In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (193.07 g/mol ). uni.ludocbrown.info

The fragmentation pattern provides a fingerprint of the molecule. docbrown.info Common fragmentation pathways for this compound might include:

Loss of the dimethylamino group (-N(CH₃)₂).

Loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Cleavage of the amide bond.

The relative abundances of the fragment ions can provide further structural clues. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

| m/z | Possible Fragment | Significance |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion |

| 176 | [M - OH]⁺ | Loss of hydroxyl radical |

| 148 | [M - COOH]⁺ | Loss of carboxyl group |

| 149 | [M - C₂H₆N]⁺ | Loss of dimethylamino group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination.

For this compound, single-crystal XRD analysis would reveal the planarity of the benzene ring, the conformation of the dimethylcarbamoyl and carboxylic acid groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net In the solid state, carboxylic acids often form hydrogen-bonded dimers. researchgate.net XRD would confirm whether this compound exhibits such dimerization or other hydrogen bonding motifs involving the amide group. Powder XRD can be used to characterize the crystallinity and phase purity of a bulk sample. chemsociety.org.ng

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths | e.g., C=O, C-N, C-C bond distances |

| Bond Angles | e.g., O-C-O, C-N-C bond angles |

| Torsion Angles | Conformation of substituents |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The dimethylcarbamoyl group in 2-(Dimethylcarbamoyl)benzoic acid is recognized as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. mdpi.comnih.govresearchgate.net This has opened avenues for the regioselective introduction of various functional groups at the ortho-position of the benzoic acid moiety. Future research will likely focus on the development of more advanced and sustainable catalytic systems.

Key areas of development include:

Earth-Abundant Metal Catalysis: While precious metals like palladium, rhodium, and iridium have been instrumental, there is a growing emphasis on utilizing more abundant and less toxic first-row transition metals such as cobalt, nickel, and copper. mdpi.comrsc.org Research into cobalt-catalyzed C-H functionalizations using Weinreb amides as directing groups has already shown promise for reactions like allylation, alkenylation, iodination, and amidation. mdpi.com

Photoredox and Electrocatalytic Methods: The integration of photoredox and electrocatalysis with C-H activation offers milder reaction conditions and novel reactivity pathways, often avoiding the need for stoichiometric chemical oxidants. mt.com These methods can provide alternative activation modes for this compound and its derivatives.

Bimetallic Catalysis: The use of two distinct metals in a cooperative catalytic system can enable transformations that are not possible with a single catalyst. This approach could lead to new C-H functionalization reactions of this compound with enhanced selectivity and efficiency.

| Catalyst System | Metal | Transformation | Reference |

| [RuCl₂(p-cymene)]₂ | Ruthenium(II) | C-H ortho-oxygenation | mdpi.com |

| Pd(OAc)₂ | Palladium(II) | C-H arylation | mdpi.com |

| [CpCo(CO)I₂] | Cobalt(III) | C-H allylation, alkenylation, iodination, amidation | mdpi.com |

| (CpIrCl₂)₂ | Iridium(III) | C-H activation and functionalization | lookchem.com |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. researchgate.nettue.nl The integration of C-H activation methodologies with flow systems is a burgeoning area of research. researchgate.net

For this compound, this could translate to:

On-Demand Synthesis: Flow reactors can enable the rapid and on-demand synthesis of derivatives of this compound, which is particularly valuable for producing intermediates for drug discovery or materials science.

Process Intensification: The high efficiency of flow reactors can lead to significantly higher productivity and reduced waste generation compared to batch synthesis. mdpi.com

Automated Reaction Optimization: The combination of flow chemistry with automated platforms allows for high-throughput screening of reaction conditions, accelerating the discovery of new transformations and the optimization of existing ones.

The synthesis of other benzoic acid derivatives, such as 2,4,5-trifluorobenzoic acid and 2,2′-diselenobis(benzoic acid), has already been successfully demonstrated in flow systems, highlighting the potential for applying this technology to this compound. researchgate.netrsc.org

Exploration of New Reactivity Modes

Beyond the well-established ortho-C-H functionalization, researchers are exploring novel ways to utilize the inherent reactivity of this compound and related structures.

Emerging areas of reactivity include:

Meta-C-H Functionalization: While the dimethylcarbamoyl group typically directs ortho-functionalization, the development of specialized templates and catalytic systems can enable selective C-H activation at the more remote meta-position of benzoic acid derivatives. nih.gov

Decarboxylative C-H Activation: The carboxylic acid group can participate in the reaction, leading to decarboxylation and the formation of novel products. For instance, the ortho C-H activation of benzoic acids with palladium(II) can generate an oxapalladacycle that undergoes decarboxylation to produce a palladium-associated aryne, which can then participate in further reactions. rsc.org

Ring-Forming Reactions: The strategic placement of the dimethylcarbamoyl and carboxylic acid groups can be exploited in intramolecular cyclization reactions to construct complex heterocyclic scaffolds, such as benzo[c]chromen-6-ones. lookchem.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. acs.orgresearchgate.netscielo.org.zanih.gov For this compound, computational modeling can provide valuable insights into:

Mechanism Elucidation: DFT calculations can help to elucidate the intricate mechanisms of transition-metal-catalyzed C-H activation reactions, including the structures of key intermediates and transition states. rsc.orgacs.org This understanding is crucial for the rational design of more efficient catalysts.

Predicting Regioselectivity: Computational models can predict the most likely site of C-H activation, aiding in the development of strategies to control regioselectivity (e.g., ortho- vs. meta-functionalization). nih.gov

In Silico Catalyst Design: By simulating the interaction of different ligands and metals with the substrate, computational chemistry can guide the design of new catalysts with improved activity and selectivity before they are synthesized in the lab.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 2-(Dimethylcarbamoyl)benzoic acid?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of controlled hydrogenation with Pd/C catalysts to reduce nitro intermediates, achieving high yields (up to 57% in related derivatives) while avoiding harsh oxidants . Monitoring reaction progress via TLC or HPLC is critical to identify side products and adjust reaction time . Purification steps, such as acid precipitation (e.g., HCl addition to isolate the carboxylic acid form), can improve final purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic techniques is essential. FT-IR and Raman spectroscopy identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carbamoyl and carboxylic acid groups) . NMR (¹H/¹³C) resolves methyl groups in the dimethylcarbamoyl moiety (δ ~2.8–3.2 ppm for N(CH₃)₂) and aromatic protons . Single-crystal X-ray diffraction (SHELX refinement) provides definitive confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated in related benzoic acid derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is widely used due to the compound’s carboxylic acid group. For instance, neutralizing the reaction mixture with HCl precipitates the free acid form, which can be filtered and washed with cold water . For further purification, recrystallization from methanol or ethanol is effective, as shown in the isolation of structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP) maps, revealing nucleophilic/electrophilic sites. For example, the carbamoyl group’s carbonyl oxygen is a strong hydrogen-bond acceptor, influencing dimerization or coordination with metal ions . HOMO-LUMO energy gaps (~4–5 eV) calculated via DFT correlate with stability under oxidative conditions .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For instance, reports a methanol-solvated crystal structure where hydrogen bonding alters the carboxylic acid’s proton environment, necessitating variable-temperature NMR to confirm dynamic equilibria . High-resolution mass spectrometry (HRMS) can differentiate between monomeric and dimeric forms, which may form under certain conditions .

Q. How does the compound’s instability under characterization conditions impact experimental design?

- Methodological Answer : Instability, such as dimerization (observed in ), requires inert atmospheres (argon/nitrogen) during synthesis and handling . Low-temperature crystallization (-20°C) minimizes decomposition, while spectroscopic analysis should be performed immediately after dissolution to prevent artifacts. Stability studies under varying pH and temperature conditions (e.g., via accelerated degradation assays) inform storage protocols .

Q. What role does this compound play in designing coordination complexes or metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylic acid group acts as a chelating ligand for metal ions. In related studies (e.g., ), benzoic acid derivatives form stable complexes with transition metals (e.g., Co²⁺, Cu²⁺) through deprotonated carboxylate groups. Computational modeling (DFT) predicts binding energies and geometries, guiding the design of MOFs with tailored porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.